Antioxidant Efficacy in Lard and Baked Goods: Dodecyl Gallate vs. Propyl Gallate
In a classic 1947 study, the antioxidant properties of octyl, dodecyl, tetradecyl, hexadecyl, and octadecyl gallates were evaluated in a lard substrate using the active oxygen method. The higher gallates, including dodecyl gallate, demonstrated good protective action in baked piecrust and were reported as 'much superior to gallic acid and propyl gallate' [1]. The carry-over of antioxidant properties into baked goods was determined by storage tests on piecrust at 38°C and 63°C. [1]
| Evidence Dimension | Antioxidant protective action in baked piecrust |
|---|---|
| Target Compound Data | Good protective action; superior to propyl gallate |
| Comparator Or Baseline | Propyl gallate (C3); Gallic acid (C0) |
| Quantified Difference | Qualitative superiority; no specific numerical fold-change provided |
| Conditions | Lard substrate; active oxygen method; piecrust storage tests at 38°C and 63°C |
Why This Matters
For procurement in baked goods applications, dodecyl gallate provides better carry-over protection than propyl gallate, reducing the need for reformulation or higher antioxidant loading.
- [1] Morris SG, Kraekel LA, Hammer D, Myers JS, Riemenschneider RW. Antioxidant properties of the fatty alcohol esters of gallic acid. J Am Oil Chem Soc. 1947;24:309-311. View Source
